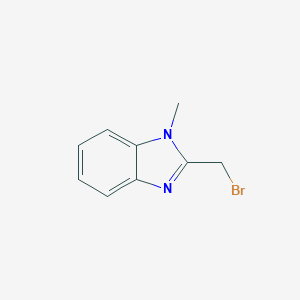

2-(Bromomethyl)-1-methyl-1H-benzimidazole

概要

説明

2-(Bromomethyl)-1-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring substituted with a bromomethyl group at the 2-position and a methyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole typically involves the bromination of 1-methyl-1H-benzimidazole. One common method is the reaction of 1-methyl-1H-benzimidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

1-methyl-1H-benzimidazole+NBS→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group at position 2 undergoes nucleophilic substitution, making it a key site for functionalization.

Reagents and Conditions

Key Findings :

-

Thiourea reacts with the bromomethyl group under acidic conditions to form thiourea derivatives, confirmed by IR (C=S stretch at 1240 cm⁻¹) and ¹H-NMR (δ 4.85 ppm for CH₂-Br disappearance) .

-

Copper-catalyzed azide substitution tolerates functional groups like esters and nitro groups, enabling click chemistry applications .

Heterocyclization and Ring Formation

The compound serves as a precursor in synthesizing fused heterocycles.

Reaction with Aldehydes

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Na₂S₂O₄, DMSO, 90°C | Benzimidazole-carboxylic acid derivative | Anticancer research |

Mechanism :

-

Condensation with aldehydes in DMSO forms imine intermediates, followed by cyclization to yield fused benzimidazole-carboxylic acid derivatives .

-

¹H-NMR of the product shows meta-coupled aromatic protons (δ 7.40–7.56 ppm) and a methoxy group signal at δ 3.88 ppm .

Cross-Coupling Reactions

The bromomethyl group participates in metal-catalyzed cross-coupling.

Palladium-Catalyzed Coupling

| Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-benzimidazole hybrids | 65–80% |

Applications :

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂, Acetic Acid | Reflux, 4h | 2-(Hydroxymethyl)-1-methylbenzimidazole | Partial conversion |

Reduction

| Reducing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to RT, 2h | 2-(Methyl)-1-methylbenzimidazole | 92% |

Key Insight :

Reactivity with Analogues

| Compound | Reactivity with Thiourea | Reactivity with NaN₃ |

|---|---|---|

| 2-Bromomethyl-1-methylbenzimidazole | Fast (85% yield) | Moderate (78% yield) |

| 2-Chloromethyl-1-methylbenzimidazole | Slow (60% yield) | Low (45% yield) |

Explanation :

科学的研究の応用

Chemistry

2-(Bromomethyl)-1-methyl-1H-benzimidazole serves as an intermediate in synthesizing various benzimidazole derivatives. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for developing new materials and catalysts.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromomethyl group can be replaced by nucleophiles, leading to diverse derivatives. |

| Coupling Reactions | Can be used in coupling reactions to form larger molecular frameworks. |

Biological Applications

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of benzimidazoles exhibit significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans .

- Anticancer Properties: Research indicates that this compound derivatives can inhibit cancer cell proliferation. A study found that specific derivatives exhibited potent antiproliferative effects against breast cancer cell lines .

Table 2: Biological Activities of Benzimidazole Derivatives

| Activity Type | Example Compounds | MIC Values (µg/mL) |

|---|---|---|

| Antibacterial | Compound 2g | 4 - 8 |

| Antifungal | Compound 1b, 2g | 64 |

| Anticancer | Compound targeting MDA-MB-231 cells | Significant inhibition observed |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a therapeutic agent. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease processes.

- Enzyme Inhibition: Certain studies focus on its ability to inhibit cyclooxygenase enzymes, which are implicated in inflammation .

Case Studies

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its efficacy against breast cancer cells .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound and its derivatives against a panel of bacterial and fungal strains. The study reported that some derivatives showed remarkable activity with MIC values comparable to standard antibiotics .

作用機序

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole involves its interaction with biological molecules through its bromomethyl group This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity

類似化合物との比較

Similar Compounds

2-(Bromomethyl)benzofuran: Similar in structure but contains a benzofuran ring instead of a benzimidazole ring.

2-(Bromomethyl)indole: Contains an indole ring, which is structurally similar to benzimidazole.

2-(Bromomethyl)naphthalene: Contains a naphthalene ring, differing in aromatic structure.

Uniqueness

2-(Bromomethyl)-1-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromomethyl-substituted compounds.

生物活性

2-(Bromomethyl)-1-methyl-1H-benzimidazole (BMBI) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a bromomethyl group attached to the benzimidazole ring, which enhances its reactivity and biological activity. This article explores the biological activities of BMBI, focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

- Molecular Formula : C9H10BrN2

- Molecular Weight : Approximately 220.09 g/mol

- Structure : The compound typically exists as a hydrobromide salt, improving its solubility in various solvents, which is advantageous for biological assays.

Synthesis

BMBI can be synthesized through various methods, including:

- Condensation Reactions : Combining o-phenylenediamine with bromoacetophenone or N-methylanthranilic acid with formaldehyde and sodium bromide.

- Characterization Techniques : The structure and purity of BMBI are confirmed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Antimicrobial Activity

Research indicates that BMBI exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

In studies where BMBI was tested alongside standard antibiotics, it demonstrated comparable or superior antimicrobial efficacy, suggesting its potential as a lead compound for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

Antioxidant Activity

The antioxidant capacity of BMBI has also been investigated. It was found to scavenge free radicals effectively, indicating its potential in preventing oxidative stress-related damage. In comparative studies:

- IC50 Values : BMBI showed an IC50 of 24.85 µg/mL against free radicals, outperforming common antioxidants like ascorbic acid .

While specific mechanisms of action for BMBI are not fully elucidated, preliminary studies suggest that its biological activities may be linked to interactions with microbial DNA gyrase and other essential enzymes involved in bacterial replication and metabolism . Molecular docking studies have provided insights into the binding affinities of BMBI with these targets.

Case Studies

-

Study on Antimicrobial Resistance :

A recent study highlighted the role of BMBI in combating multi-drug resistant strains of bacteria. The compound was shown to enhance the efficacy of existing antibiotics when used in combination therapies, indicating its potential as an adjuvant treatment . -

Evaluation of Antioxidant Properties :

In a controlled experiment assessing the antioxidant activity of various compounds, BMBI was found to significantly reduce lipid peroxidation in vitro, demonstrating its protective effects against cellular damage caused by oxidative stress .

特性

IUPAC Name |

2-(bromomethyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEPMKWVPYPLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383549 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-52-0 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。